molecular formula C21H20FN5O4S B2742707 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 1105248-18-7

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide

Cat. No.: B2742707
CAS No.: 1105248-18-7
M. Wt: 457.48
InChI Key: VVCBFVNMMNRUNI-UHFFFAOYSA-N
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Description

The compound 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a pyrimidoindole derivative characterized by a fused bicyclic core (pyrimidine and indole rings) with a fluorine substituent at the 8-position and a sulfamoylphenethyl-propanamide side chain. The 8-fluoro substitution likely enhances metabolic stability and lipophilicity, while the sulfamoyl group may contribute to solubility and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O4S/c22-14-3-6-17-16(11-14)19-20(26-17)21(29)27(12-25-19)10-8-18(28)24-9-7-13-1-4-15(5-2-13)32(23,30)31/h1-6,11-12,26H,7-10H2,(H,24,28)(H2,23,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCBFVNMMNRUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its interaction with various biological targets.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C23H23FN4O2
Molecular Weight 406.5 g/mol
CAS Number 1105248-78-9
Key Functional Groups Fluoro, Sulfonamide

The compound features a pyrimidoindole core which is known for its diverse biological activities. The incorporation of a sulfonamide group is significant as sulfonamides are recognized for their antibacterial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Pyrimidoindole Core : This step often utilizes cyclization reactions involving appropriate precursors.
  • Introduction of the Fluoro Group : Fluorination is achieved through electrophilic substitution methods.
  • Formation of the Sulfonamide Linkage : This involves the reaction of an amine with a sulfonyl chloride under controlled conditions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The sulfonamide moiety suggests potential inhibition of carbonic anhydrase or other related enzymes, while the pyrimidoindole core may modulate signaling pathways associated with cancer and inflammation.

In Vitro Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit varying degrees of inhibitory activity against cyclooxygenase (COX) enzymes:

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)Selectivity Index
Celecoxib0.780.529.51
PYZ1622.250.5210.73

These findings indicate that related compounds can possess selective inhibitory effects on COX-II, which is crucial for developing anti-inflammatory drugs.

Case Studies

A study by Hwang et al. highlighted the anti-inflammatory potential of various pyrimidoindole derivatives, including those similar to our compound. The in vivo anti-inflammatory activity was assessed through models that demonstrated significant inhibition percentages when compared to standard treatments like Celecoxib.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidoindole derivatives (Table 1), focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound C₂₄H₂₂FN₅O₄S* 8-Fluoro, 4-sulfamoylphenethyl ~507.52 Sulfamoyl group enhances solubility; fluorine improves metabolic stability
N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide C₂₁H₁₈F₂N₄O₂ 8-Methyl, 2,4-difluorobenzyl 396.40 Reduced polarity due to methyl/fluorine; lower solubility
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one C₂₆H₂₀F₂N₄O₂ 8-Fluoro, 4-fluorobenzyl, 2-methoxybenzyl 482.47 Dual fluorinated/methoxy groups increase steric bulk and π-π interactions
2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide C₂₇H₂₄FN₅O₃S 4-Ethoxyphenyl, thioacetamide 541.58 Thioether linkage may enhance redox activity; ethoxy improves lipophilicity
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one C₁₈H₁₄FN₅O₂ 8-Fluoro, 5-methyl, pyridinylmethyl 359.35 Pyridine ring introduces basicity; compact structure favors CNS penetration

*Calculated molecular weight based on formula.

Key Findings

Substituent Effects on Bioactivity: The 8-fluoro substitution in the target compound and is associated with improved metabolic stability compared to the 8-methyl group in , which may reduce oxidative degradation .

The sulfamoyl group increases water solubility relative to the ethoxy group in or methoxy in , which may improve pharmacokinetics in polar biological matrices .

Structural Insights from Crystallography :

  • The X-ray diffraction (XRD) data for reveals a planar pyrimidoindole core with a dihedral angle of 12.3° between the indole and pyrimidine rings, facilitating π-stacking with aromatic residues in enzyme active sites . This structural feature is likely conserved in the target compound.

Research Implications

  • The target compound’s sulfamoylphenethyl moiety positions it as a candidate for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), unlike or , which lack this functional group .
  • Comparative studies with suggest that replacing the thioacetamide linker with a propanamide chain (as in the target compound) could reduce off-target redox interactions .

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